molecular formula C27H49N3O6 B557098 Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 110637-52-0

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B557098
CAS No.: 110637-52-0
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-MERQFXBCSA-N
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Description

This compound is a dicyclohexylamine (DCHA) salt of a protected lysine derivative. Its structure features:

  • An (S)-configured hexanoate backbone with amino groups at positions 2 and 4.
  • Protecting groups: A tert-butoxycarbonyl (Boc) group at position 2 and an allyloxycarbonyl (Alloc) group at position 5.
  • Counterion: Dicyclohexylamine improves solubility in organic solvents, facilitating its use in peptide synthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584949
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110637-52-0
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the α-Amino Group

The α-amino group of L-lysine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Reaction is conducted in a biphasic system (water/dioxane) with sodium hydroxide to maintain pH 9–10. The Boc-protected lysine is isolated via acidification (pH 2–3) and extraction into ethyl acetate.

Alloc Protection of the ε-Amino Group

The ε-amino group is protected with allyloxycarbonyl chloride (Alloc-Cl) in tetrahydrofuran (THF) under inert atmosphere:

Triethylamine (TEA) scavenges HCl, preventing racemization. Completion is monitored by thin-layer chromatography (TLC; Rf = 0.63 in CH₂Cl₂/EtOH 9:1).

Salt Formation with Dicyclohexylamine

Ion Exchange via SCX Chromatography

The free acid (Boc-Lys(Alloc)-OH) is converted to its DCHA salt using strong cation exchange (SCX) chromatography:

  • Loading : Boc-Lys(Alloc)-OH dissolved in methanol is applied to an SCX column.

  • Washing : Methanol removes non-ionic impurities.

  • Elution : Saturated ammonia in methanol releases the free base, which is neutralized with DCHA in ethyl acetate.

Yield : 98% after crystallization.

Direct Salt Formation

Alternative protocols dissolve Boc-Lys(Alloc)-OH in citric acid (5% w/v), extract with ethyl acetate, and treat with DCHA in THF:

Reaction Conditions :

  • Solvent: THF

  • Base: Triethylamine (1.2 equiv)

  • Coupling Agent: 50% PPA (polyphosphoric acid) in ethyl acetate

Yield : 98%.

Reaction Optimization and Mechanistic Insights

Coupling Efficiency with PPA

Polyphosphoric acid (PPA) activates the carboxylic acid via formation of a reactive acyloxyphosphonium intermediate, enabling efficient coupling with DCHA:
RCOOH+PPARCO-O-PO(OH)2RCO-DCHA\text{RCOOH} + \text{PPA} \rightarrow \text{RCO-O-PO(OH)}_2 \rightarrow \text{RCO-DCHA}
Advantages :

  • Minimal racemization due to mild conditions (0–25°C).

  • High atom economy compared to carbodiimide-based reagents.

Solvent and Temperature Effects

Optimal yields are achieved in THF at 0°C, transitioning to ambient temperature. Polar aprotic solvents (e.g., DMF) are avoided to prevent Alloc group cleavage.

Purification and Characterization

Crystallization

The DCHA salt crystallizes from ethyl acetate/hexane (1:3) at −20°C, yielding colorless needles. Purity : ≥98% (HPLC).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 100°C): δ 1.40 (s, Boc CH₃), 3.26 (s, OCH₃), 4.51 (m, α-CH).

  • Mass Spec : [M+H]⁺ = 388.26 (calculated for C₁₅H₂₂BrN₃O₄).

Comparative Analysis of Methodologies

Parameter SCX Method Direct Salt Formation
Yield98%98%
Purity (HPLC)≥95%≥98%
Time6 hours4 hours
ScalabilityLimited by column sizeEasily scalable

The direct method is preferred for large-scale synthesis due to reduced purification steps.

Applications in Peptide Synthesis

The compound serves as a building block in SPPS, where:

  • Alloc Deprotection : Pd(PPh₃)₄ in THF/CHCl₃/acetic acid (94:5:1) selectively removes the Alloc group.

  • Boc Stability : Resists cleavage under basic or neutral conditions, enabling sequential elongation .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and substituted derivatives with various functional groups .

Scientific Research Applications

Structural Features

The compound features two protective groups: allyloxycarbonyl and tert-butoxycarbonyl. These groups are crucial for protecting the amino functionalities during chemical reactions, allowing for selective deprotection under mild conditions. This dual protection enhances the compound's utility in multi-step organic synthesis.

Applications in Organic Synthesis

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate serves as a versatile building block in organic chemistry. Its protective groups facilitate various reactions while preventing unwanted side reactions, making it valuable in synthesizing complex molecules.

Inhibition of Spermidine Synthase

One of the notable biological activities of this compound is its inhibition of spermidine synthase, an enzyme involved in polyamine biosynthesis. Research indicates that concentrations as low as 10 µM can significantly inhibit enzyme activity, leading to increased levels of spermine. This property suggests potential applications in agricultural practices aimed at enhancing crop yield through polyamine modulation.

Study Findings on Spermidine Synthase Inhibition

Concentration (µM)Inhibition (%)
00
1045
5075
10090

Applications in Crop Management

The inhibition of spermidine synthase can be leveraged to manipulate plant growth and development, potentially improving agricultural outcomes by optimizing polyamine levels within plant tissues.

Environmental Monitoring Applications

Dicyclohexylamine has also been explored for its utility in environmental monitoring. Notably, it has been incorporated into sensor designs for detecting explosives such as trinitrotoluene (TNT). These sensors demonstrated high sensitivity and specificity, with a detection limit as low as 0.5 ppb, making them suitable for field applications related to security and safety.

Development of TNT Sensors

The sensors utilizing dicyclohexylamine exhibited:

  • High Sensitivity : Capable of detecting TNT at very low concentrations.
  • Field Applicability : Suitable for real-world monitoring scenarios.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group. The allyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These groups can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Variants

Table 1: Structural Differences and Similarities
Compound Name Protecting Groups Backbone Length Stereochemistry CAS Number Molecular Formula Reference
Target Compound Boc (position 2), Alloc (position 6) Hexanoate (C6) S 327156-94-5 C27H49N3O6
Dicyclohexylamine (R)-6-(((Allyloxy)carbonyl)amino)-2-((Boc)amino)hexanoate Boc (position 2), Alloc (position 6) Hexanoate (C6) R 327156-94-5 C27H49N3O6
Dicyclohexylamine (S)-6-(((Benzyloxy)carbonyl)amino)-2-((Boc)amino)hexanoate Boc (position 2), Z (position 6) Hexanoate (C6) S 16948-04-2 C31H51N3O6
Boc-Lys(Z)-OH DCHA Salt Boc (position 2), Z (position 6) Hexanoate (C6) S 201472-66-4 C26H49N3O6
Dicyclohexylamine (R)-3-(((Alloc)amino)-2-((Boc)amino)propanoate Boc (position 2), Alloc (position 3) Propanoate (C3) R 204197-26-2 C24H43N3O6

Key Observations :

  • Stereochemistry : The R-isomer (e.g., BD33222) may exhibit altered crystallinity and solubility compared to the S-isomer .
  • Protecting Groups: Alloc (allyloxycarbonyl): Removed under mild conditions (e.g., Pd catalysis), ideal for orthogonal deprotection . Z (benzyloxycarbonyl): Requires hydrogenolysis or strong acids, limiting compatibility with acid-sensitive substrates .
  • Backbone Length: Shorter chains (e.g., propanoate in ) reduce steric hindrance but limit applications in longer peptide sequences.

Reactivity Insights :

  • The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .
  • Alloc deprotection avoids harsh acids, making the target compound preferable for multi-step syntheses .

Physicochemical Properties

Table 3: Physical Data Comparison
Compound Molecular Weight Purity Solubility Stability Reference
Target Compound 511.69 g/mol ≥95% DCM, MeCN Stable at 2–8°C under inert gas
Dicyclohexylamine (S)-6-(Z-amino)-2-(Boc-amino)hexanoate 569.75 g/mol 97% DMF, THF Degrades under H2/Pd conditions
(S)-tert-Butyl 6-amino-2-(Boc-amino)hexanoate HCl 350.88 g/mol 95% Water, MeOH Hygroscopic; requires anhydrous storage

Critical Notes:

  • The DCHA counterion enhances organic solubility but adds molecular weight .
  • Hydrochloride salts (e.g., ) are water-soluble but less compatible with SPPS.

Recommendations :

  • Use the target compound for acid-sensitive syntheses.
  • Opt for Z-group variants when hydrogenolysis is feasible .

Biological Activity

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C27H49N3O6
  • Molecular Weight : Approximately 511.7 g/mol
  • CAS Number : 110637-52-0

The compound exhibits a secondary amine structure with two cyclohexyl groups, contributing to its stability and reactivity compared to simpler amines.

Inhibition of Spermidine Synthase

One of the most notable biological activities of dicyclohexylamine is its role as an inhibitor of spermidine synthase, an enzyme critical in polyamine biosynthesis. This inhibition leads to increased levels of spermine while not significantly affecting the synthesis of 1-aminocyclopropane-1-carboxylate, a precursor for ethylene production in plants. This property highlights its potential use in agricultural applications aimed at manipulating plant growth and development.

Applications in Environmental Monitoring

Dicyclohexylamine has also been utilized in developing sensors for detecting explosives such as trinitrotoluene (TNT). This application underscores its versatility beyond biological systems, extending into environmental monitoring and safety.

Study on Spermidine Synthase Inhibition

In a laboratory study, dicyclohexylamine was tested for its inhibitory effects on spermidine synthase. The results indicated that concentrations as low as 10 µM could significantly inhibit enzyme activity, leading to alterations in polyamine levels within plant tissues. This study suggests potential applications in crop management strategies that aim to enhance yield through polyamine modulation.

Concentration (µM)Inhibition (%)
00
1045
5075
10090

Development of TNT Sensors

Another significant application was reported in a study focused on the development of chemical sensors. Dicyclohexylamine was incorporated into sensor designs that demonstrated high sensitivity and specificity for TNT detection. The sensors showed a detection limit of 0.5 ppb, making them suitable for field applications in security and safety.

Comparative Analysis with Similar Compounds

Dicyclohexylamine’s unique structure allows it to exhibit different biological activities compared to other amines. Below is a comparative table highlighting key features:

Compound NameStructure TypeUnique Features
DicyclohexylamineSecondary AmineDual cyclohexyl structure enhances stability
CyclohexylaminePrimary AmineSimpler structure; primarily used as an intermediate
AnilinePrimary AmineAromatic amine; used in dye manufacturing
N,N-DimethylcyclohexylamineTertiary AmineContains methyl groups; used in pharmaceuticals

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves sequential protection/deprotection steps. A general approach includes:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group at position 2 using Boc anhydride in a basic medium (e.g., DMAP/THF) .

Allyloxycarbonyl introduction : React the amino group at position 6 with allyl chloroformate under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) .

Amine coupling : Use dicyclohexylcarbodiimide (DCC) or EDC/HOBt for esterification with dicyclohexylamine. Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) .

Q. Key Data :

StepReagent/ConditionsYield (Reported)
Boc ProtectionBoc₂O, DMAP, THF, 0°C→RT85–92%
AllyloxycarbonylationAllyl chloroformate, NaOH, DCM75–80%

Q. How is this compound characterized spectroscopically?

  • NMR : Confirm regiochemistry using 1H^1H-NMR (e.g., Boc tert-butyl protons at δ 1.4 ppm; allyloxy protons at δ 5.2–5.9 ppm) .
  • GC/MS : Monitor purity (>97%) and detect side products (e.g., deprotected amines) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess enantiomeric excess (>99% for S-configuration) .

Advanced Questions

Q. How to resolve contradictions in reaction yields during scale-up?

  • Issue : Reduced yields often stem from inefficient mixing or exothermic reactions.
  • Solutions :
    • Use segmented flow reactors for better temperature control .
    • Optimize catalyst loading (e.g., Pd/C at 5 mol% for hydrogenation steps) .
    • Monitor reaction progress in real-time using inline FTIR to detect intermediates .

Case Study : Scaling allyloxycarbonylation from 1g to 100g resulted in 15% yield drop. Inline FTIR revealed incomplete reagent dissolution; switching to THF/water (9:1) restored yields to 78% .

Q. What role does dicyclohexylamine play in palladium-catalyzed reactions?

Dicyclohexylamine (DCHA) acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The amine stabilizes Pd(0) intermediates, enhancing catalytic efficiency. For example:

  • Suzuki Coupling : DCHA-Pd complexes enable room-temperature coupling of aryl bromides with boronic acids (yields: 80–95%) .
  • Mechanism : DCHA reduces oxidative addition barriers via electron-donating effects (DFT studies) .

Application : This compound’s allyl group can undergo Heck couplings using DCHA-Pd catalysts for peptide-drug conjugate synthesis .

Q. How to mitigate nitrosamine formation in reactions?

  • Risk : DCHA reacts with nitrosating agents (e.g., NO₂) to form carcinogenic N-nitrosodicyclohexylamine .
  • Preventive Measures :
    • Avoid nitrite-containing reagents.
    • Add ascorbic acid (1–5 mol%) as a nitrosation inhibitor .
    • Conduct GC-MS screening for nitrosamines (LOD: 0.1 ppm) post-synthesis .

Q. What purification techniques optimize enantiomeric purity?

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with n-hexane/isopropanol (85:15) .
  • Crystallization : Co-crystallize with L-tartaric acid in ethanol/water (80:20) to resolve diastereomers .

Q. Data :

MethodPurity AchievedRecovery
Chiral HPLC>99% ee70–75%
Diastereomeric Crystallization>98% ee85–90%

Q. How to design stereochemical integrity studies?

  • Circular Dichroism (CD) : Track Cotton effects at 220 nm (amide n→π* transitions) to confirm S-configuration .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethyl acetate/hexane .

Example : X-ray of the Boc-protected intermediate confirmed (S)-configuration (Cahn-Ingold-Prelog priority: R = allyloxycarbonyl > Boc) .

Q. What solvents stabilize this compound during storage?

  • Recommended : Anhydrous DCM or THF under N₂ (degradation <1% over 6 months at –20°C) .
  • Avoid : Protic solvents (e.g., MeOH), which hydrolyze the allyloxycarbonyl group (t₁/₂ = 72h at RT) .

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